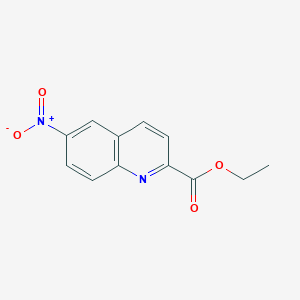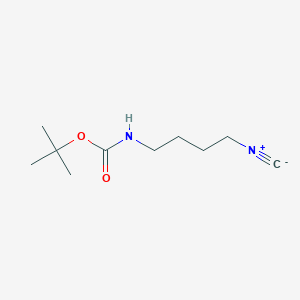
Ethyl 6-nitroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-nitroquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Ethyl 6-aminoquinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-nitroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The biological activity of ethyl 6-nitroquinoline-2-carboxylate is primarily due to its ability to interact with nucleic acids and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to potential antimicrobial effects . Additionally, the quinoline ring system can intercalate into DNA, disrupting its function and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ethyl 6-nitroquinoline-2-carboxylate is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H10N2O4 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
ethyl 6-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)11-5-3-8-7-9(14(16)17)4-6-10(8)13-11/h3-7H,2H2,1H3 |
InChI-Schlüssel |
WIUKOHDEFHXUFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)
![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)



![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)







